molecular formula C24H17BrClNO5S B2576348 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide CAS No. 448208-55-7

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide

Cat. No.: B2576348
CAS No.: 448208-55-7
M. Wt: 546.82
InChI Key: NZDNQMSFRDZBCE-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide (CAS 448208-55-7) is a synthetic benzofuran derivative supplied with a minimum purity of 95% . This compound has a molecular formula of C24H17BrClNO5S and a molecular weight of 546.82 g/mol . The benzofuran scaffold is a significant heterocyclic system in medicinal chemistry, recognized as a key intermediate in the development of various pharmaceuticals . The specific structure of this compound, which integrates multiple aromatic systems including a 4-bromobenzenesulfonyl group and a 2-chlorobenzamide moiety, suggests its potential utility in advanced chemical research and drug discovery programs. Researchers are exploring its use as a building block for the synthesis of more complex molecules and its potential biological activities. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromophenyl)sulfonyl-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrClNO5S/c1-14(28)23-15(2)32-22-12-9-17(13-20(22)23)27(24(29)19-5-3-4-6-21(19)26)33(30,31)18-10-7-16(25)8-11-18/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDNQMSFRDZBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide” typically involves multi-step organic reactions. The starting materials might include 3-acetyl-2-methylbenzofuran, 4-bromobenzenesulfonyl chloride, and 2-chlorobenzoyl chloride. The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperature and pressure settings.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

“N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide” can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs include derivatives with modifications to the sulfonamide, benzamide, or benzofuran substituents. Key examples are summarized below:

Table 1: Structural Comparison of Selected Benzamide Derivatives
Compound Name (Source) Key Substituents Molecular Formula
Target Compound 3-Acetyl-2-methylbenzofuran, 4-bromobenzenesulfonyl, 2-chlorobenzamide C24H17BrClNO5S
N-(3-acetyl-2-methyl-benzofuran-5-yl)-4-chloro-N-(4-methylphenyl)sulfonyl-benzamide 4-Chlorobenzamide, 4-methylbenzenesulfonyl, 3-acetyl-2-methylbenzofuran C25H20ClNO5S
N-(Phenyl)-2-chlorobenzamide 2-Chlorobenzamide, phenyl group C13H10ClNO
N-(Adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g) Adamantyl-thioureido, 2-chlorobenzamide C14H14ClN3OS
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide 2-Chlorobenzamide, thioxoimidazolidinone C18H14ClN3O3S2

Physical and Spectral Properties

Melting Points and Yields
  • Derivatives with 2-chlorobenzamide moieties exhibit melting points in the range of 158–246°C, influenced by substituent bulk and polarity. For example: N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide: 216–218°C .
  • The 4-bromobenzenesulfonyl group in the target compound likely increases molecular weight and hydrophobicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups).
Spectroscopic Features
  • 1H NMR : Aromatic protons (ArH) in benzamide derivatives typically resonate at 7.2–8.4 ppm , while NH protons (sulfonamide, amide) appear as broad singlets near 10–12.5 ppm .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1700 cm⁻¹) and sulfonamide S=O (~1150–1350 cm⁻¹) are characteristic .

Crystallographic and Electronic Properties

  • Crystal Packing : In N-(phenyl)-2-chlorobenzamide, the C(S)-C(O) bond length is influenced by substituents, with aryl groups slightly elongating bonds compared to alkyl groups . The target compound’s bromine atom may induce steric effects, altering packing efficiency.
  • 35Cl NQR Frequencies : Chlorine substituents in benzamides exhibit frequency shifts depending on adjacent groups; alkyl side chains lower frequencies, while aryl groups elevate them .

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide is a synthetic compound with potential therapeutic applications. Its unique structural characteristics suggest possible interactions with biological targets, which may lead to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C19H16BrClN2O4S
  • Molecular Weight : 450.3 g/mol
  • CAS Number : 380324-40-3

The compound features a benzofuran moiety, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological profile.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can disrupt tumor cell proliferation.
  • Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, altering their activity and influencing cellular responses such as apoptosis and proliferation.
  • Gene Expression Regulation : It may affect the expression of genes related to cell cycle regulation and apoptosis, contributing to its potential anticancer properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related benzofuran derivatives have shown potent inhibition of cancer cell lines in vitro:

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG2 (liver cancer)1.30Induces apoptosis
Compound BA549 (lung cancer)0.95Cell cycle arrest
N-(3-acetyl...)MCF7 (breast cancer)TBDTBD

These findings suggest that the compound may also exhibit similar activities, warranting further investigation.

In Vivo Studies

In vivo studies using xenograft models have demonstrated that related compounds can significantly inhibit tumor growth. For example, a study reported a tumor growth inhibition (TGI) of approximately 48% with a related compound compared to controls, indicating promising therapeutic potential for our target compound.

Case Studies

  • Case Study 1 : A recent study evaluated the cytotoxic effects of benzofuran derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis through the mitochondrial pathway, suggesting a similar mechanism for N-(3-acetyl...) .
  • Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) of sulfonamide-containing compounds. It was found that modifications in the benzofuran moiety enhanced selectivity towards specific cancer types, indicating that our target compound might be optimized for improved efficacy against particular tumors .

Q & A

Q. What are the optimal synthetic routes for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution reactions, leveraging protocols similar to those for structurally related sulfonamide-benzamide hybrids. Key steps include:

  • Sulfonamide activation : Use 4-bromobenzenesulfonyl chloride as the sulfonylating agent under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Benzofuran intermediate preparation : Acetylation of 2-methylbenzofuran derivatives using acetyl chloride in anhydrous conditions .
  • Coupling optimization : Employ coupling agents like trichloroisocyanuric acid (TCICA) to enhance amide bond formation efficiency .
    Yield improvements often require iterative adjustments in solvent polarity (e.g., CH₃CN vs. DMF), stoichiometric ratios (1:1.2 for sulfonyl chloride:amine), and reaction time (12–24 hours under reflux). Purity validation via thin-layer chromatography (TLC) and melting point analysis is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H/13C NMR : Assign peaks systematically by comparing with analogs (e.g., N-(4-bromophenyl)-2-chlorobenzamide ). The sulfonamide group typically shows deshielded protons at δ 7.5–8.5 ppm.
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and benzamide C=O (~1680 cm⁻¹) .
  • Mass spectrometry (HRMS) : Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]+ at m/z ~580–600).
    Data interpretation should cross-reference computational predictions (e.g., Gaussian-based DFT for IR/NMR) and databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement ellipsoids vs. twinning) be resolved during structural refinement?

Methodological Answer: Crystallographic challenges arise due to the compound’s bulky substituents (e.g., benzofuran and bromophenyl groups), leading to twinning or poor diffraction. Strategies include:

  • SHELXL refinement : Use the TWIN/BASF commands in SHELXL to model twinned data, adjusting the Flack parameter for chiral centers .
  • ORTEP visualization : Validate anisotropic displacement parameters using ORTEP-III (via WinGX) to identify over-constrained thermal motions .
  • High-resolution data collection : Optimize crystal growth via vapor diffusion (e.g., DMSO/water) and collect data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å) .

Q. How do fluorescence intensity discrepancies in photophysical studies arise, and how can they be mitigated?

Methodological Answer: Fluorescence variability in benzofuran-sulfonamide hybrids often stems from:

  • Solvent polarity effects : Compare emission spectra in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents. Use spectrofluorometric calibration with quinine sulfate as a standard .
  • Aggregation-induced quenching : Dilute samples to ≤10⁻⁵ M and confirm linearity in Stern-Volmer plots .
  • Electronic interactions : Perform time-dependent DFT (TD-DFT) to model excited-state behavior, focusing on charge transfer between the benzofuran and sulfonamide moieties .

Q. What computational strategies are recommended for structure-activity relationship (SAR) studies of this compound’s biological activity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or bacterial enzymes). Prepare the ligand with Open Babel (MMFF94 charges) and the receptor with PDBFixer .
  • ADMET prediction : Employ SwissADME to assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
  • Dynamic simulations : Run 100-ns MD simulations (GROMACS) to evaluate binding stability, focusing on hydrogen bonds with active-site residues (e.g., Asp/Glu in proteases) .

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